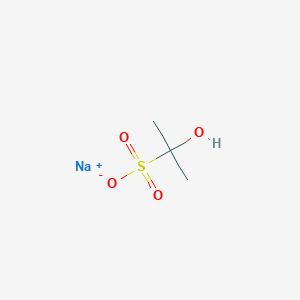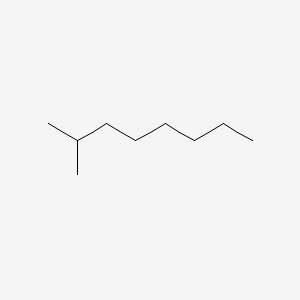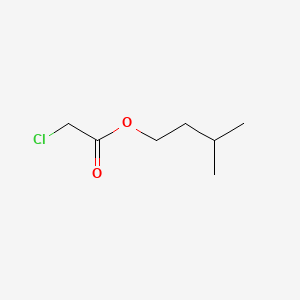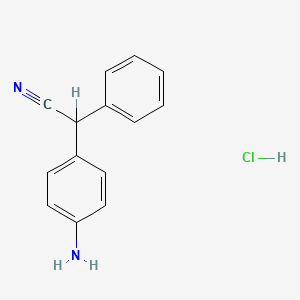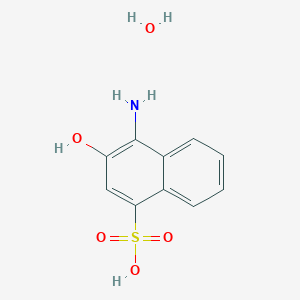
1-Amino-2-Naphthol-4-Sulfonic Acid Hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2-Naphthol-4-Sulfonic Acid Hydrate is an organic compound with the molecular formula C10H9NO4SThis compound is a derivative of naphthalene and contains both amino and sulfonic acid functional groups, making it a versatile intermediate in various chemical reactions and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Amino-2-Naphthol-4-Sulfonic Acid Hydrate can be synthesized through several methods. One common method involves the dissolution of 2-naphthol in dilute aqueous sodium hydroxide, followed by the addition of sulfuric acid at low temperatures (5-8°C) to precipitate the compound in a finely divided form. Sodium nitrite is then added to the slightly alkaline suspension, and sulfuric acid is used to effect the nitrosation .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the treatment of 1-hydroxylimino-2-tetralone-4-sulfonic acid with pyrosulfite in a mineral acid medium. This process is typically carried out in the presence of catalytic amounts of a copper compound to enhance the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-2-Naphthol-4-Sulfonic Acid Hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used under mild to moderate conditions.
Major Products: The major products formed from these reactions include naphthoquinones, substituted naphthalenes, and various sulfonated derivatives .
Wissenschaftliche Forschungsanwendungen
1-Amino-2-Naphthol-4-Sulfonic Acid Hydrate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 1-Amino-2-Naphthol-4-Sulfonic Acid Hydrate exerts its effects involves its functional groups. The amino and sulfonic acid groups facilitate various interactions, including hydrogen bonding and ionic interactions. These interactions play a crucial role in its reactivity and its ability to form complexes with metal ions. In electrochemical applications, the compound acts through interfacial adsorption mechanisms, where the lone pairs on nitrogen and oxygen atoms adsorb onto electrode surfaces, influencing the deposition process .
Vergleich Mit ähnlichen Verbindungen
1-Amino-2-Hydroxy-4-Naphthalenesulfonic Acid: Similar in structure but differs in the position of the hydroxyl group.
4-Amino-3-Hydroxy-1-Naphthalenesulfonic Acid: Another isomer with different functional group positions.
Uniqueness: 1-Amino-2-Naphthol-4-Sulfonic Acid Hydrate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and solubility properties. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific chemical interactions .
Eigenschaften
IUPAC Name |
4-amino-3-hydroxynaphthalene-1-sulfonic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S.H2O/c11-10-7-4-2-1-3-6(7)9(5-8(10)12)16(13,14)15;/h1-5,12H,11H2,(H,13,14,15);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIFRKHCQWZKMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N)O)S(=O)(=O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

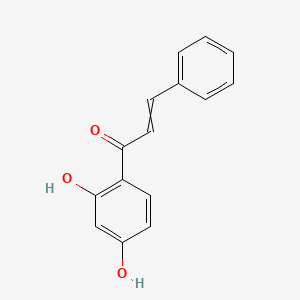
![2-[4-(Propan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B7797605.png)
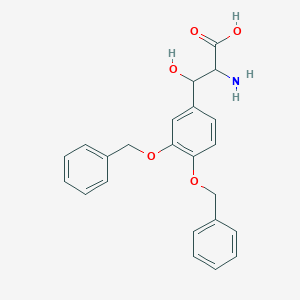
![ethyl (2Z)-2-[(carbamoylamino)methylidene]-3-oxobutanoate](/img/structure/B7797614.png)
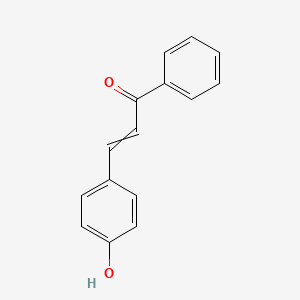
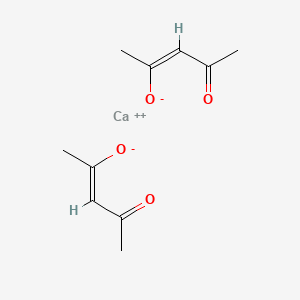
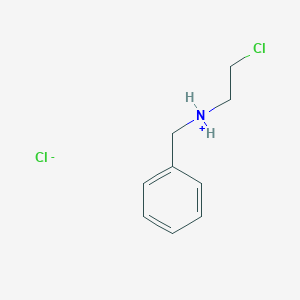

![sodium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B7797654.png)
